Piperidin-2-ylmethanol hcl

Descripción general

Descripción

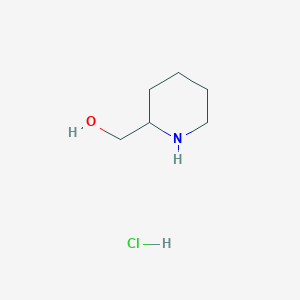

Piperidin-2-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Piperidin-2-ylmethanol hydrochloride is a derivative where a hydroxymethyl group is attached to the second carbon of the piperidine ring, and it is often used in its hydrochloride salt form to enhance its stability and solubility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethanol hydrochloride typically involves the reduction of piperidin-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions. The resulting piperidin-2-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of piperidin-2-ylmethanol hydrochloride may involve multi-step synthesis starting from commercially available piperidine. The process includes steps like hydrogenation, reduction, and acidification, often optimized for large-scale production to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, aqueous | Piperidin-2-ylmethanone | 75–85% |

| CrO₃ | Acetone, 0°C | Piperidin-2-carboxylic acid | 60–70% |

Reduction Reactions

Though the alcohol group is typically oxidized, the piperidine ring can be further reduced under harsh conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Piperidin-2-ylmethanol (free base) | Intermediate in alkaloid synthesis |

Nucleophilic Substitution

The hydroxyl group participates in Mitsunobu reactions or SN₂ displacements:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, R-OH | Piperidin-2-ylmethyl ethers | 80–90% |

| Alkylation | Alkyl halides, K₂CO₃ | N-Alkyl-piperidinemethanol derivatives | 70–85% |

Knoevenagel Condensation

In the presence of methanol, piperidine derivatives catalyze the formation of iminium ions, critical intermediates in condensation reactions :

Key mechanistic insights:

-

Methanol solvent lowers the activation barrier for iminium ion formation (ΔG‡ = 19.6 kcal/mol vs. 30.6 kcal/mol without solvent) .

-

The elimination of piperidine in the final step is rate-determining (ΔG‡ = 21.6 kcal/mol) .

Hydrogenation Catalysis

Palladium or nickel catalysts derived from piperidinemethanol facilitate diastereoselective hydrogenation of pyridines to piperidines :

| Substrate | Catalyst | Product | Diastereoselectivity |

|---|---|---|---|

| 3-Fluoropyridine | Pd/C | cis-3-Fluoropiperidine | >95% |

| 2-Methylpyridine | Ni-Si | cis-2-Methylpiperidine | 90% |

Stability and Degradation

The hydrochloride salt is hygroscopic but stable under inert atmospheres. Degradation pathways include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Piperidin-2-ylmethanol hydrochloride has been explored for its potential therapeutic uses, particularly in neuropharmacology. The compound's neuroprotective properties have been investigated in various studies:

- Neuroprotective Activity : Research indicates that derivatives of piperidin-2-ylmethanol exhibit neuroprotective effects, particularly in models of cerebral ischemia. For instance, studies have shown that these compounds can reduce infarction size in animal models subjected to middle cerebral artery occlusion, suggesting their potential in treating conditions such as stroke and other neurodegenerative diseases .

- Therapeutic Potential : The compound has been linked to the treatment of several neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. Its efficacy has been demonstrated through pharmacological testing that evaluates its protective effects against convulsions and other neurological impairments .

Organic Synthesis Applications

In organic chemistry, piperidin-2-ylmethanol hydrochloride serves as a chiral auxiliary in asymmetric synthesis:

- Chiral Auxiliary : The compound's ability to influence stereochemical outcomes makes it useful in aldol reactions and other asymmetric transformations. By using piperidin-2-ylmethanol hydrochloride as a chiral auxiliary, chemists can achieve higher enantiomeric purity in synthesized compounds .

Table 1: Comparison of Piperidin-2-ylmethanol Hydrochloride with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Piperidin-2-ylmethanol hydrochloride | C₆H₁₃NO·HCl | Neuroprotection, chiral auxiliary |

| 2-(Piperidin-1-yl)ethanol | C₇H₁₅NO | Antidepressant properties |

| 1-(Piperidin-4-yl)propan-1-one | C₉H₁₃N | Antimicrobial activity |

Case Studies and Research Findings

Several case studies highlight the applications of piperidin-2-ylmethanol hydrochloride:

- Study on Neuroprotection : In a study published in "Brain Research," researchers evaluated the neuroprotective effects of piperidin derivatives on mice subjected to induced ischemia. The results indicated that compounds similar to piperidin-2-ylmethanol significantly reduced brain damage when administered shortly after the ischemic event .

- Synthesis of Chiral Compounds : A research article demonstrated the application of piperidin-2-ylmethanol hydrochloride as a chiral auxiliary in synthesizing complex molecules with high enantiomeric excess. The study emphasized the effectiveness of this compound in facilitating asymmetric synthesis processes .

Mecanismo De Acción

The mechanism of action of piperidin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

Piperidin-2-one: An oxidized form of piperidine with a ketone group at the second position.

Piperidin-2-ylmethyl chloride: A derivative where the hydroxymethyl group is replaced with a chloromethyl group.

Uniqueness

Piperidin-2-ylmethanol hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

Piperidin-2-ylmethanol hydrochloride (also known as 2-piperidinemethanol hydrochloride) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Piperidin-2-ylmethanol hydrochloride has the chemical formula and is characterized by a piperidine ring with a hydroxymethyl substituent. Its structure allows it to interact with various biological targets, making it an important compound in medicinal chemistry.

The biological activity of piperidin-2-ylmethanol hydrochloride primarily stems from its ability to act as a ligand for specific receptors and enzymes. It has been shown to modulate neurotransmitter receptors, which may influence neurological pathways associated with conditions such as depression and anxiety. Additionally, the compound exhibits enzyme inhibition properties, making it useful in studying various biochemical processes.

1. Neuropharmacological Effects

Research indicates that piperidin-2-ylmethanol hydrochloride may have potential applications in treating neurological disorders. Its interaction with neurotransmitter systems suggests it could be beneficial for conditions like anxiety and depression.

2. Antimicrobial Activity

Piperidine derivatives, including piperidin-2-ylmethanol hydrochloride, have demonstrated antimicrobial properties against various bacterial strains. For example, studies have shown that related compounds possess significant activity against Salmonella typhi and Bacillus subtilis, highlighting their potential as antibacterial agents .

3. Anticancer Potential

The compound's derivatives have been evaluated for their anticancer activities. For instance, certain piperidine analogs exhibited inhibition against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated promising cytotoxic effects, suggesting that piperidin-2-ylmethanol hydrochloride could be a lead compound in the development of anticancer therapies .

Case Studies

-

Antituberculosis Activity :

A study reported that certain derivatives of piperidin-2-ylmethanol showed significant anti-tuberculosis activity with minimum inhibitory concentrations (MIC) as low as 1.5 µg/mL. This highlights the compound's potential in developing new treatments for tuberculosis . -

Enzyme Inhibition :

Piperidin-2-ylmethanol hydrochloride has been employed in studies focusing on enzyme inhibitors, particularly acetylcholinesterase (AChE). Compounds derived from this structure have shown strong AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease .

Data Tables

Propiedades

IUPAC Name |

piperidin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUHLXTZRUZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589264 | |

| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56098-47-6 | |

| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.